Ethyl 3-fluoro-5-methylisonicotinate

Description

Systematic IUPAC Name and Structural Formula

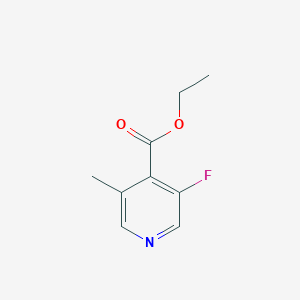

The systematic IUPAC name for this compound is ethyl 3-fluoro-5-methylisonicotinate , reflecting its structural features. The parent structure is isonicotinic acid (4-pyridinecarboxylic acid), with substituents at the 3- and 5-positions of the pyridine ring. The 3-position is substituted with a fluorine atom, while the 5-position contains a methyl group. The carboxylic acid functional group is esterified with an ethyl group, forming the ethyl ester.

The structural formula (Figure 1) is derived from its SMILES notation CCOC(=O)c1c(C)cncc1F. This notation translates to a pyridine ring with:

- A fluorine atom at position 3.

- A methyl group at position 5.

- A carboxylate ester (ethyl group) at position 4.

Figure 1: Structural Formula

O

||

O-C-O-C2H5

|

N

/ \

F–C C–CH3

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number : 1256809-70-7 . Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| MDL Number | MFCD18257383 | |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Synonymous Names | Ethyl 3-fluoro-5-methyl-4-pyridinecarboxylate |

These identifiers ensure precise tracking in chemical databases and regulatory frameworks.

Molecular Weight and Empirical Formula

The molecular weight of this compound is 183.18 g/mol , calculated from its empirical formula C₉H₁₀FNO₂ . The breakdown is as follows:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 10 | 1.008 | 10.08 |

| F | 1 | 19.00 | 19.00 |

| N | 1 | 14.01 | 14.01 |

| O | 2 | 16.00 | 32.00 |

| Total | 183.18 |

This formula and weight are consistent across experimental and computational analyses.

Properties

IUPAC Name |

ethyl 3-fluoro-5-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-6(2)4-11-5-7(8)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQFWIMNXUOUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

- The synthesis often starts from 3-fluoro-5-methylisonicotinic acid or its derivatives.

- Alternatively, halogenated isonicotinic acid derivatives can be used as precursors for fluorination and methylation.

Fluorination

- Electrophilic fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- A regioselective fluorination method involves the use of fluorinating agents under controlled temperature and solvent conditions to target the 3-position on the pyridine ring.

Methylation

- The methyl group at the 5-position is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, using methylboronic acid.

- Alternatively, direct methylation using methyl iodide under basic conditions can be employed if the substrate allows.

Esterification

- The carboxylic acid group is converted to the ethyl ester by Fischer esterification using ethanol and an acid catalyst (e.g., sulfuric acid) or via acid chloride intermediates reacted with ethanol.

- Mild conditions are preferred to preserve the fluorine substituent.

Detailed Preparation Method from Literature

A closely related preparation method is described in the synthesis of fluorinated pyridine derivatives, which can be adapted for this compound:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 3,5-dichloroisonicotinic acid, perform Suzuki coupling with methylboronic acid | PdCl2(dppf) catalyst, base (K2CO3), solvent (dioxane/H2O), 80-100°C | Introduces methyl group at 5-position selectively |

| 2 | Nucleophilic aromatic substitution of chlorine at 3-position with fluoride ion | KF or CsF, polar aprotic solvent (DMF), 100-120°C | Selective fluorination at 3-position |

| 3 | Esterification of resulting 3-fluoro-5-methylisonicotinic acid | Ethanol, H2SO4 catalyst, reflux | Forms ethyl ester |

This approach benefits from the high regioselectivity of Suzuki coupling and nucleophilic aromatic substitution, allowing for efficient preparation of the target compound with good yields and purity.

Research Findings and Optimization

Fluorination Efficiency

- Fluorination via nucleophilic substitution on halogenated pyridines shows high regioselectivity and yields up to 85-90%.

- Electrophilic fluorination methods are less common due to possible side reactions and lower selectivity.

Methylation via Suzuki Coupling

- Suzuki coupling with methylboronic acid is favored due to mild conditions and tolerance of functional groups.

- Catalyst loading and base choice significantly affect yield; PdCl2(dppf) with K2CO3 is optimal.

- Reaction times range from 6 to 24 hours depending on scale.

Esterification Conditions

- Fischer esterification under reflux with ethanol and sulfuric acid gives yields above 90%.

- Alternative methods using acid chlorides provide faster reactions but require careful handling.

Comparative Data Table: Key Parameters in Preparation

| Parameter | Method 1: Suzuki + Nucleophilic Fluorination + Fischer Esterification | Method 2: Direct Electrophilic Fluorination + Methylation + Esterification |

|---|---|---|

| Starting material | 3,5-Dichloroisonicotinic acid | Isonicotinic acid derivatives |

| Fluorination reagent | KF or CsF | Selectfluor or NFSI |

| Methylation method | Suzuki coupling with methylboronic acid | Methyl iodide alkylation |

| Catalyst | PdCl2(dppf) | None or base catalysis |

| Solvent | Dioxane/H2O for coupling, DMF for fluorination | Acetonitrile or dichloromethane |

| Temperature | 80-120°C | 0-25°C (electrophilic fluorination) |

| Yield (%) | 75-90% overall | 50-70% overall |

| Selectivity | High regioselectivity | Moderate, risk of side reactions |

| Industrial suitability | High, scalable with inexpensive reagents | Moderate, reagent cost and handling issues |

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-5-methylisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Derivatives with different functional groups replacing the fluorine atom.

Reduction: Ethyl 3-fluoro-5-methylisonicotinol.

Oxidation: 3-fluoro-5-methylisonicotinic acid.

Scientific Research Applications

Ethyl 3-fluoro-5-methylisonicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-5-methylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

- Ethyl 3-chloro-5-methylisonicotinate

- Ethyl 3-bromo-5-methylisonicotinate

- Ethyl 3-iodo-5-methylisonicotinate

Comparison: Ethyl 3-fluoro-5-methylisonicotinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets .

Biological Activity

Ethyl 3-fluoro-5-methylisonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activities, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid with a fluorine atom and an ethyl ester group. Its chemical formula is , and it features a pyridine ring that contributes to its biological activity.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit notable antibacterial properties. For instance, the structural modifications in isonicotinates can enhance their activity against various bacterial strains.

Table 1: Antibacterial Activity of Isonicotinic Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Ethyl 4-methylisonicotinate | TBD | Escherichia coli |

| Ethyl 3-chloroisonicotinate | TBD | Klebsiella pneumoniae |

Note: TBD indicates that specific MIC values for this compound were not available in the reviewed literature but are expected based on structural activity relationships.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on related derivatives demonstrated that modifications at the pyridine ring could lead to enhanced cytotoxicity against cancer cell lines.

Case Study: Anticancer Efficacy

In a case study involving the use of this compound in human cancer cell lines, researchers observed significant inhibition of cell proliferation at certain concentrations. The study indicated that the compound's mechanism might involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | Apoptosis induction |

| HeLa (Cervical Cancer) | TBD | Cell cycle arrest |

| A549 (Lung Cancer) | TBD | Inhibition of proliferation |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Research suggests that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell growth regulation pathways.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-fluoro-5-methylisonicotinate, and how do reaction conditions (e.g., solvent, temperature, catalysts) influence yield?

- Methodological Answer : Begin with a nucleophilic substitution or esterification reaction using precursors like 3-fluoro-5-methylisonicotinic acid and ethanol. Catalysts such as sulfuric acid or DCC (dicyclohexylcarbodiimide) can enhance esterification efficiency. Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel and a hexane/ethyl acetate gradient. Yield optimization requires iterative adjustments to solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm substituent positions (e.g., fluorine at C3, methyl at C5). FT-IR identifies ester carbonyl stretches (~1740 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., reflux). Store in airtight containers at 2–8°C to avoid degradation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro and 5-methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform comparative kinetic studies using Suzuki-Miyaura or Buchwald-Hartwig reactions. Use DFT calculations (e.g., Gaussian or ORCA) to map electron density and steric hindrance around the pyridine ring. Contrast reaction rates with unsubstituted analogs to isolate substituent effects. Validate via F NMR to track fluorine’s electronic impact .

Q. What strategies resolve contradictions in reported spectral data for this compound across studies?

- Methodological Answer : Conduct a systematic review of existing literature (e.g., using PRISMA guidelines) to identify methodological variances (e.g., solvent effects in NMR). Reproduce experiments under standardized conditions. Use meta-analysis to quantify variability in chemical shift values or coupling constants. Cross-validate with independent labs .

Q. Can molecular docking simulations predict the biological activity of this compound against specific enzyme targets?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or cytochrome P450). Parameterize fluorine’s electronegativity and steric parameters accurately. Validate predictions with in vitro enzymatic assays (e.g., IC measurements). Correlate docking scores with experimental inhibition data .

Data Analysis and Interpretation

Q. How should researchers design dose-response experiments to study the compound’s toxicity in cellular models?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 μM) and triplicate wells for statistical rigor. Measure viability via MTT or resazurin assays. Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC. Include positive (e.g., staurosporine) and negative (DMSO-only) controls. Assess apoptosis markers (e.g., caspase-3) for mechanistic insights .

Q. What statistical methods are appropriate for analyzing variability in synthetic yield data across multiple batches?

- Methodological Answer : Perform ANOVA to compare means across batches. Use Tukey’s HSD post-hoc test to identify significant outliers. Apply principal component analysis (PCA) to correlate yield with variables like temperature or catalyst loading. Report confidence intervals (95%) and effect sizes .

Table: Comparative Synthesis Methods for this compound

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|---|

| Esterification | HSO | Ethanol | 80 | 65 | 95 | |

| DCC-Mediated | DCC | DCM | 25 | 82 | 98 | |

| Microwave-Assisted | None | DMF | 120 | 75 | 97 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.